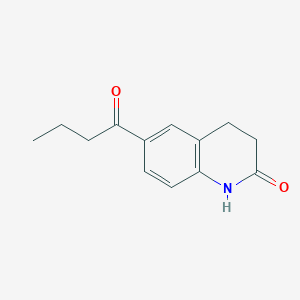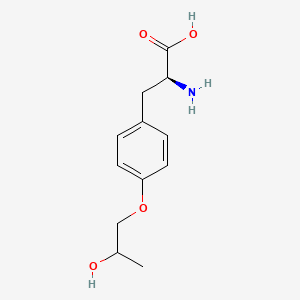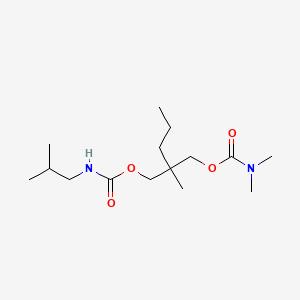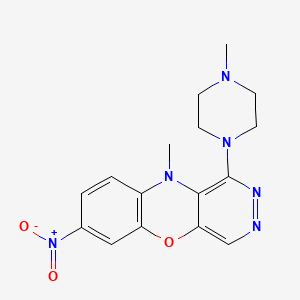
Methyl 1-(1H-indol-3-YL)-9H-carbazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(1H-indol-3-YL)-9H-carbazole-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their wide range of biological activities and their presence in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(1H-indol-3-YL)-9H-carbazole-4-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The carbazole moiety can be introduced through a series of cyclization reactions involving appropriate starting materials and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, can be employed to make the process more sustainable .
化学反应分析
Types of Reactions
Methyl 1-(1H-indol-3-YL)-9H-carbazole-4-carboxylate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitric acid, sulfuric acid
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Methyl 1-(1H-indol-3-YL)-9H-carbazole-4-carboxylate has several scientific research applications:
作用机制
The mechanism of action of Methyl 1-(1H-indol-3-YL)-9H-carbazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s indole and carbazole moieties allow it to bind to multiple receptors and enzymes, modulating their activity and resulting in various biological effects .
相似化合物的比较
Similar Compounds
- 1-Methyl-1H-indole-3-carboxylate
- 9H-Carbazole-4-carboxylate
- 1H-Indole-3-carboxylate
Uniqueness
Methyl 1-(1H-indol-3-YL)-9H-carbazole-4-carboxylate is unique due to its combined indole and carbazole structure, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
64299-05-4 |
|---|---|
分子式 |
C22H16N2O2 |
分子量 |
340.4 g/mol |
IUPAC 名称 |
methyl 1-(1H-indol-3-yl)-9H-carbazole-4-carboxylate |
InChI |
InChI=1S/C22H16N2O2/c1-26-22(25)16-11-10-14(17-12-23-18-8-4-2-6-13(17)18)21-20(16)15-7-3-5-9-19(15)24-21/h2-12,23-24H,1H3 |
InChI 键 |
ROXRGQKAZXBTTR-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C2C3=CC=CC=C3NC2=C(C=C1)C4=CNC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dichlorobis[(3,4-dimethylphenyl)methyl]stannane](/img/structure/B14493726.png)



![N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide](/img/structure/B14493753.png)


![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14493768.png)

![2-(Ethylsulfanyl)cyclohepta[d]imidazole](/img/structure/B14493791.png)

![2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole](/img/structure/B14493803.png)
![4-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)butanal](/img/structure/B14493809.png)
